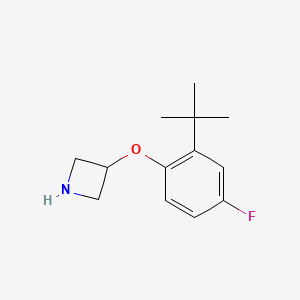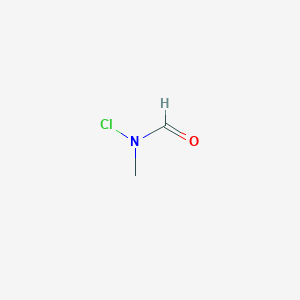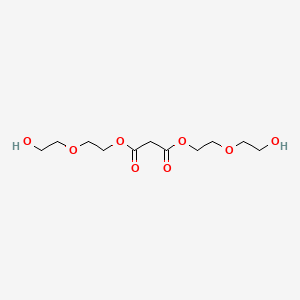
2-Ethyl-1,3-dimethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological and chemical properties. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications . The compound this compound features an indole core with ethyl and dimethyl substitutions, which can influence its chemical behavior and biological activity.
Métodos De Preparación
The synthesis of 2-Ethyl-1,3-dimethyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . For industrial production, optimizing reaction conditions such as temperature, solvent, and catalyst is crucial to maximize yield and purity. The use of methanesulfonic acid in methanol under reflux conditions has been reported to give good yields of indole derivatives .
Análisis De Reacciones Químicas
2-Ethyl-1,3-dimethyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, leading to the formation of various substituted indoles.
Aplicaciones Científicas De Investigación
2-Ethyl-1,3-dimethyl-1H-indole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1,3-dimethyl-1H-indole depends on its interaction with specific molecular targets. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. For example, they can interact with serotonin receptors, influencing neurotransmission and exhibiting psychoactive effects . The exact pathways and targets can vary based on the specific biological context and the presence of other functional groups .
Comparación Con Compuestos Similares
2-Ethyl-1,3-dimethyl-1H-indole can be compared with other indole derivatives such as:
2,3-Dimethyl-1H-indole: Similar in structure but lacks the ethyl group, which can affect its reactivity and biological activity.
5-Fluoro-2,3-dimethyl-1H-indole: Contains a fluorine atom, which can enhance its potency and selectivity in biological assays.
1-Methyl-1H-indole: Lacks the ethyl and additional methyl groups, resulting in different chemical and biological properties.
Propiedades
Número CAS |
3749-24-4 |
|---|---|
Fórmula molecular |
C12H15N |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
2-ethyl-1,3-dimethylindole |
InChI |
InChI=1S/C12H15N/c1-4-11-9(2)10-7-5-6-8-12(10)13(11)3/h5-8H,4H2,1-3H3 |
Clave InChI |
WUUJXBVGWRDMSF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC=CC=C2N1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


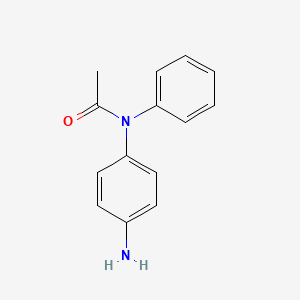
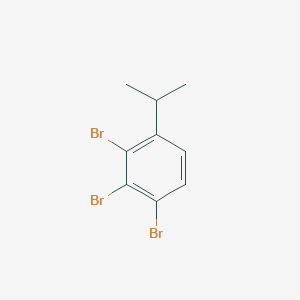
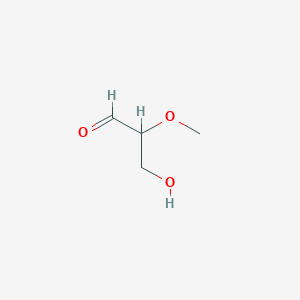
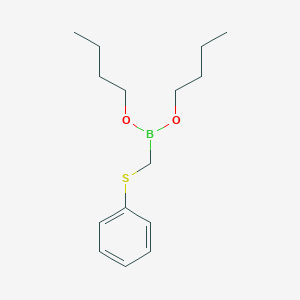
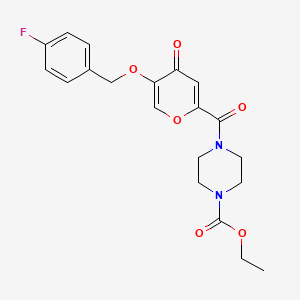
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)
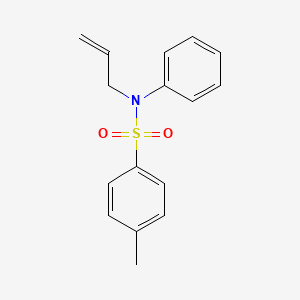
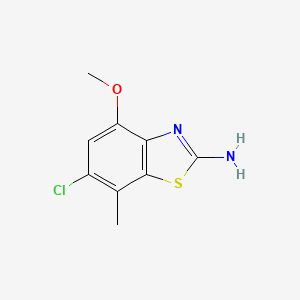
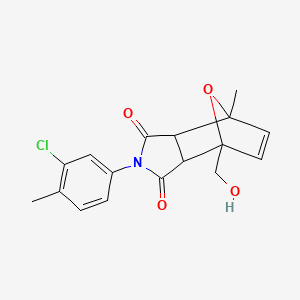
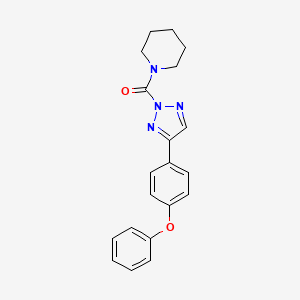
![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
